molecular formula C12H12N6 B2402028 4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline CAS No. 1215805-65-4

4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2402028
CAS No.: 1215805-65-4
M. Wt: 240.27
InChI Key: VLKYJYPLEUCGPY-UHFFFAOYSA-N
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Description

4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline is a compound that features both imidazole and triazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, while the triazole ring is a five-membered ring with three nitrogen atoms

Preparation Methods

The synthesis of 4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline involves multiple steps, typically starting with the formation of the imidazole and triazole rings. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include various functional groups. The triazole ring can be synthesized through a similar cyclization process involving appropriate precursors. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or triazole rings are replaced by other groups. Common reagents and conditions for these reactions include mild temperatures and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4-(3-((1H-imidazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline include other imidazole and triazole derivatives. Some examples are:

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring. The uniqueness of this compound lies in the combination of both imidazole and triazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-(imidazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-10-3-1-9(2-4-10)12-15-11(16-17-12)7-18-6-5-14-8-18/h1-6,8H,7,13H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKYJYPLEUCGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN3C=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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